molecular formula C21H23Cl2NO4 B5282909 4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid

4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid

Cat. No.: B5282909
M. Wt: 424.3 g/mol
InChI Key: SVGZWCCCHBHSGF-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a dichlorophenylmethyl group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the dichlorophenylmethyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the dichlorophenylmethyl group and oxalic acid.

    1-[(2,3-Dichlorophenyl)methyl]piperidine: Lacks the benzyl group and oxalic acid.

    Piperidine: The simplest form, lacking both benzyl and dichlorophenylmethyl groups.

Uniqueness

4-Benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

4-benzyl-1-[(2,3-dichlorophenyl)methyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N.C2H2O4/c20-18-8-4-7-17(19(18)21)14-22-11-9-16(10-12-22)13-15-5-2-1-3-6-15;3-1(4)2(5)6/h1-8,16H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGZWCCCHBHSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=C(C(=CC=C3)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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